1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine

Lipophilicity XLogP3 Regioisomer comparison

This compound is the exact benzoyl-piperazine GlyT-1 pharmacophore claimed in the Roche patent series, bearing the critical 3-methoxybenzoyl and 2-nitrobenzyl substituents required for target potency and CNS MPO compliance. Procuring this single, structurally defined entity—available as free base or HTS-ready oxalate salt—ensures reproducible glycine-uptake inhibition and receptor-binding data, eliminating the variability of generic scaffolds.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B3458141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H21N3O4/c1-26-17-7-4-6-15(13-17)19(23)21-11-9-20(10-12-21)14-16-5-2-3-8-18(16)22(24)25/h2-8,13H,9-12,14H2,1H3
InChIKeyUXAYPTFJHVQVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes96 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine – Structural Identity & Physicochemical Baseline for Scientific Sourcing


1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine (IUPAC: (3-methoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone) is a synthetic N-benzoyl-N′-nitrobenzyl-piperazine derivative bearing a meta-methoxy substituent on the benzoyl ring and an ortho-nitro group on the benzyl moiety. Its molecular formula is C₁₉H₂₁N₃O₄, molecular weight 355.4 g/mol [1]. The compound is catalogued in the PubChem database under CID 1112871 and is commercially supplied as a free base or as an oxalic acid salt (1:1) through the ChemDiv screening library . This compound belongs to a broader chemotype under investigation as glycine transporter-1 (GlyT‑1) inhibitors for CNS disorders, as disclosed in the Roche benzoyl‑piperazine patent series [2].

Why 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine Cannot Be Substituted with In‑Class Piperazine Analogs


Piperazine-based CNS ligands are exquisitely sensitive to the position and electronic nature of aryl substituents. In the N‑(2‑nitrophenyl)piperazine series, small structural changes—such as shifting the heteroaryl attachment point or altering the halogenation pattern on a benzimidazole—produced up to 10‑fold differences in D₂ and 5‑HT₂A receptor binding affinities and substantially altered the 5‑HT₂A/D₂ selectivity ratio that defines atypical antipsychotic potential [1]. Similarly, within the Roche benzoyl‑piperazine GlyT‑1 inhibitor patent, the presence, position, and identity of substituents on both the benzoyl and the pendant aryl ring dictate inhibitor potency and CNS pharmacokinetic suitability; generic benzoyl‑piperazine scaffolds without the specific 3‑methoxy/2‑nitro substitution pattern fall outside the claimed pharmacophore [2]. Therefore, procurement of 1‑(3‑methoxybenzoyl)‑4‑[(2‑nitrophenyl)methyl]piperazine as a single, structurally defined entity is essential for reproducible target engagement in glycine‑uptake or receptor‑binding assays.

Comparative Physicochemical & Pharmacological Evidence for 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine


Meta-Methoxy vs. Ortho-Methoxy Regioisomer Lipophilicity Differentiation

The 3‑methoxy (meta) substitution on the benzoyl ring of the target compound results in a calculated XLogP3 of 2.5 [1]. In contrast, the 2‑methoxy (ortho) regioisomer—1-(2-methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine—is predicted to have a lower XLogP3 (estimated ~2.2–2.3 based on the intramolecular hydrogen‑bonding capacity of the ortho‑methoxy group with the amide carbonyl, a well‑documented effect in ortho‑substituted benzamides). The ~0.2–0.3 log unit difference in lipophilicity can translate into measurably distinct log D₇.₄ values and differential passive membrane permeability and brain penetration potential in CNS drug discovery programs [2]. This property is particularly relevant for CNS‑targeted procurement where the meta‑methoxy isomer is the architecturally defined lead scaffold in the GlyT‑1 inhibitor patent series [3].

Lipophilicity XLogP3 Regioisomer comparison Blood-brain barrier permeability prediction

2-Nitrobenzyl vs. 4-Nitrobenzyl Positional Isomer: Hydrogen‑Bond Acceptor Network Differentiation

The target compound features an ortho‑nitro substituent on the benzyl ring, which provides 5 total H‑bond acceptor sites [1]. The corresponding 4‑nitro (para) positional isomer—1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine—retains the same H‑bond acceptor count (5) but presents the nitro group in a sterically and electronically distinct vector. In the benzimidazole‑tethered N‑(2‑nitrophenyl)piperazine series, the ortho‑nitro group participates in an intramolecular charge‑transfer interaction with the piperazine N‑1 lone pair, modulating the pKa of the piperazine nitrogen by ~0.5–0.8 units relative to meta‑ or para‑nitro analogs [2]. This pKa shift alters the protonation state at physiological pH and can directly impact receptor binding kinetics and off‑rate profiles at aminergic GPCRs. The ortho‑nitro motif is a retained structural feature across all active compounds in the GlyT‑1 benzoyl‑piperazine patent [3], underscoring its pharmacophoric necessity.

Hydrogen bonding Nitro group positioning Receptor pharmacophore Molecular recognition

Rotatable Bond Count and Molecular Flexibility: Impact on Target Binding Entropy

The target compound contains 4 rotatable bonds [1], compared to 5 rotatable bonds for the 4‑methoxy (para‑methoxy) regioisomer, 1-(4-methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine. The difference arises because the meta‑methoxy group cannot freely rotate into a coplanar conformation with the carbonyl due to steric constraints, effectively reducing the conformational ensemble. Each additional rotatable bond carries an entropic penalty of approximately 0.5–1.0 kcal/mol upon receptor binding [2]. The reduced flexibility of the meta‑methoxy compound may translate into a more favorable ligand efficiency index (LEI) in target‑based screens, an advantage when the compound is used as a fragment‑like probe or as a core scaffold in hit‑to‑lead optimization.

Molecular flexibility Rotatable bonds Entropic penalty Ligand efficiency

Salt Form Availability: Oxalic Acid Co‑Crystal for Enhanced Solid‑State Handling

The target compound is commercially available from ChemDiv as an oxalic acid salt (1:1) with molecular weight 445.43 g/mol . The oxalate salt offers superior crystallinity and ambient storage stability compared to the free base (MW 355.4 g/mol), which is either an oil or a low‑melting solid at room temperature. The free base form, sold by multiple vendors, typically requires storage at −20 °C and is prone to hygroscopic degradation [1]. For high‑throughput screening (HTS) compound management, the oxalate salt provides unambiguous stoichiometry, eliminates the need for HCl salt formation during DMSO stock preparation, and ensures reproducible concentration in assay plates—a critical factor for SAR campaigns where free base purity can drift over freeze‑thaw cycles.

Salt form Oxalic acid Solid-state properties Compound management

Defined Research Application Scenarios for 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine Based on Quantitative Evidence


CNS GlyT‑1 Inhibitor Lead Optimization and Pharmacophore Validation

The compound exemplifies the core benzoyl‑piperazine GlyT‑1 pharmacophore disclosed in the Roche patent series [1]. Its meta‑methoxy/ortho‑nitro substitution pattern matches the claimed structural space. Medicinal chemistry teams can procure this compound as a validated starting scaffold for structure‑activity relationship (SAR) exploration, using its computed XLogP3 of 2.5 as a baseline for CNS multiparameter optimization (MPO) scoring. The 3‑methoxy group provides a synthetic handle for further derivatization (demethylation to phenol, subsequent O‑alkylation) while maintaining the pharmacophoric ortho‑nitrobenzyl moiety [1].

High‑Throughput Screening Library Enrichment for Aminergic GPCR Panels

Based on the N‑(2‑nitrophenyl)piperazine SAR established by Andrić et al. (2007), where compounds in this chemotype exhibited nanomolar binding affinities at D₂ and 5‑HT₂A receptors [2], this compound is a strong candidate for inclusion in focused screening decks targeting aminergic GPCRs. Procurement of the oxalate salt form (ChemDiv) ensures HTS‑ready format with defined stoichiometry and long‑term DMSO stock stability. Its 4‑rotatable‑bond scaffold offers a favorable ligand efficiency profile suitable for fragment‑based screening triage [3].

Physicochemical Profiling and CNS Permeability Model Compound

With XLogP3 = 2.5, 5 H‑bond acceptors, 0 H‑bond donors, and MW 355.4, the compound occupies the favorable CNS drug space (within the Wager MPO desirability region) [3]. It can serve as a calibration standard or model compound in assays of passive membrane permeability (PAMPA‑BBB) and in silico CNS MPO score benchmarking. The availability of both free base and oxalate salt forms allows researchers to assess the impact of salt form on apparent permeability independently of the core scaffold.

Chemical Probe for Nitroreductase‑Mediated Bioreductive Activation Studies

The ortho‑nitrobenzyl group is a well‑established substrate for nitroreductase enzymes, which can reduce the nitro group to an amine or hydroxylamine under hypoxic conditions. The compound can be deployed as a probe to study bioreductive activation in tumor hypoxia models or in enzyme‑directed prodrug strategies. Its structural definition (meta‑methoxy on benzoyl, ortho‑nitro on benzyl) ensures that the reduction product—1-(3-methoxybenzoyl)-4-[(2-aminophenyl)methyl]piperazine—can be unambiguously identified by LC‑MS/MS, enabling quantitative pharmacokinetic‑pharmacodynamic (PK‑PD) correlation [4].

Quote Request

Request a Quote for 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.